molecular formula C7H16Cl2N2 B096173 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 17783-50-5

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No. B096173
CAS RN: 17783-50-5
M. Wt: 162.66 g/mol
InChI Key: XNZIHVKLRKGFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a derivative of 3,8-diazabicyclo[3.2.1]octane, which is a bicyclic structure containing nitrogen atoms. This compound and its analogs have been the subject of research due to their potential pharmacological properties, including analgesic, anti-inflammatory, antiproliferative, and antiparkinson activities .

Synthesis Analysis

The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane has been improved to a four-step procedure starting from diethyl meso-2,5-dibromoadipoate, achieving a 19% overall yield. The key steps involve the preparation of diethyl cis-1-methylpyrrolidine dicarboxylate and the cyclization to form 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione . Another synthesis approach for a related compound, orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, has been developed as a versatile building block for cocaine analogues, highlighting the compound's utility in combinatorial synthesis .

Molecular Structure Analysis

The molecular structure of 8-Methyl-3,8-diazabicyclo[3.2.1]octane derivatives has been explored in the context of their potential as analgesics. These compounds have been compared structurally and conformationally to the potent natural analgesic epibatidine, with studies indicating that they present a conformation similar to that of epibatidine .

Chemical Reactions Analysis

The chemical reactivity of 3,8-diazabicyclo[3.2.1]octane derivatives has been explored in various contexts. For instance, acylation reactions have been used to synthesize 8-acyl and 3-acyl derivatives with the aim of obtaining compounds with anti-inflammatory properties . Additionally, 1,4-Diazabicyclo[2.2.2]octane, a related compound, has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, demonstrating the versatility of diazabicyclooctane structures in synthetic chemistry .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the research indicates that derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated for their pharmacological properties. These studies suggest that the physical and chemical properties of these compounds are conducive to biological activity, as evidenced by their analgesic, anti-inflammatory, and antiproliferative effects .

Scientific Research Applications

  • Synthesis Methodologies : A study by Singh et al. (2007) reported an efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid. This method involves amide activation and reduction of a nitroenamine intermediate, leading to several analogues with potential receptor affinity (Singh et al., 2007).

  • Potential Antiparkinson Agents : Occelli et al. (1977) explored the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives as potential antiparkinson agents. Their research focused on the synthesis of specific amides with activity similar to known drugs like Caramiphene and Cycrimine (Occelli, Fontanella, & Testa, 1977).

  • Anti-Inflammatory Activity : A study by Fontanella et al. (1975) involved synthesizing 8-acyl-3-methyl-3,8-diazabicyclo[3.2.1]octanes and their analogues for potential anti-inflammatory applications. These compounds were explored for their antiinflammatory and analgesic properties (Fontanella, Occelli, & Testa, 1975).

  • Analgesic Activity : Ocelli et al. (1978) synthesized a series of 3,8-diazabicyclo[3.2.1]octane derivatives with potential analgesic activity. They explored structural similarities to the drug propoxyphene and evaluated pharmacological data (Ocelli, Fontanella, & Diena, 1978).

  • Improved Synthesis Techniques : Paliulis et al. (2007) described an improved synthesis process for 8-Methyl-3,8-diazabicyclo[3.2.1]octane, highlighting a four-step procedure with an increased overall yield. This synthesis is crucial for preparing compounds with analgesic activity (Paliulis, Peters, Miknius, & Šačkus, 2007).

  • Antiproliferative Properties : Filosa et al. (2007) synthesized and evaluated N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octanes for antiproliferative properties against various cancer cell lines, including leukemia and solid tumors. This research aimed to improve the in vitro activity of certain prototype compounds (Filosa et al., 2007).

  • Nicotinic Agents : Barlocco et al. (1998) explored mono- and disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives as analogues of the natural analgesic epibatidine. They evaluated their effects in analgesic tests and conducted binding studies to understand their interaction with nicotinic receptors (Barlocco et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers . This suggests that 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride could potentially be used in the synthesis of new tropane alkaloids with interesting biological activities.

Mechanism of Action

Target of Action

The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors in the nervous system.

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

properties

IUPAC Name

8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-6-2-3-7(9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZIHVKLRKGFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622590
Record name 8-Methyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17783-50-5
Record name 8-Methyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride monohydrate (18.1 g, 0.059 mole) in absolute ethanol (200 ml) and 10% palladium on charcoal (3.0 g) was hydrogenated for 2 hours at atmospheric pressure. Sufficient water was added to dissolve the insoluble hydrochloride salt that had formed, and the reaction was filtered. The filtrate was evaporated in vacuo, the residue was triturated in hot absolute ethanol, and the mixture was filtered to yield 8.98 g of 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, melting point 315°C (dec.). The mother liquor was treated with ethanolic dry hydrogen chloride to afford an additional 2.28 g. Yield: 12.26 g (96%).
Name
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride monohydrate
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
Reactant of Route 4
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.